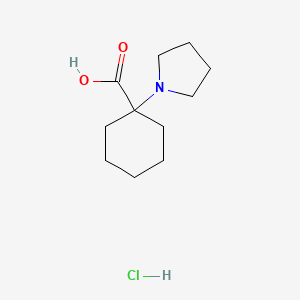
1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride
Descripción general
Descripción
1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride is an organic compound with the empirical formula C11H20ClNO2 and a molecular weight of 233.74 . It is a solid substance .
Molecular Structure Analysis
The SMILES string representation of the molecule isO=C (O)C1 (CCCCC1)N2CCCC2. [H]Cl . This indicates that the molecule consists of a cyclohexane ring with a carboxylic acid group and a pyrrolidine ring attached . Physical And Chemical Properties Analysis
1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride is a solid substance . Its empirical formula is C11H20ClNO2 and it has a molecular weight of 233.74 .Aplicaciones Científicas De Investigación
Hydrophilic Aliphatic Polyesters
The design, synthesis, and ring-opening polymerization of functional cyclic esters, including those derived from cyclohexanone, were explored for creating hydrophilic aliphatic polyesters. This research emphasizes the synthesis of cyclic esters with protected functional groups and their polymerization to yield materials with potential applications in biodegradable plastics and drug delivery systems (Trollsås et al., 2000).
Porphyrin-based Organogels
Investigations into porphyrin-based organogels revealed how the introduction of hydrogen-bond-donating (carboxylic acid) and accepting (pyridine) substituents into porphyrins can control gelation properties and aggregation modes, offering insights into the design of new materials for applications ranging from catalysis to environmental remediation (Tanaka et al., 2005).
Synthesis of Alpha-cyclopropyl-beta-homoprolines
Research into the synthesis of alpha-cyclopropyl-beta-homoprolines through 1,3-dipolar cycloadditions highlights the potential of these compounds in medicinal chemistry and drug design. These cyclic beta-amino acids could be incorporated into peptides and proteins, modifying their properties for therapeutic applications (Cordero et al., 2009).
Polyamides with Cyclohexane Structures
The synthesis and properties of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane were studied, indicating the relevance of such structures in creating materials with desirable thermal and mechanical properties for use in advanced engineering and electronics applications (Yang et al., 1999).
Facile Synthesis of 5-Hydroxy-2H-pyrrol-2-one Derivatives
A study on the facile synthesis of 5-hydroxy-2H-pyrrol-2-one derivatives from cyclohexyl isocyanide and aldehydes catalyzed by piperidine showcases the importance of this reaction in producing compounds that could have applications in pharmaceuticals and organic materials (Fan et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
1-pyrrolidin-1-ylcyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2.ClH/c13-10(14)11(6-2-1-3-7-11)12-8-4-5-9-12;/h1-9H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFPRKDXKHARU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(=O)O)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Pyrrolidinyl)cyclohexanecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




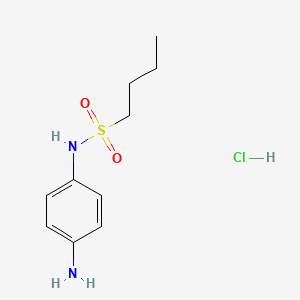
![2-(3-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1523479.png)
![2-[3-(propan-2-yl)-4H-1,2,4-triazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1523481.png)

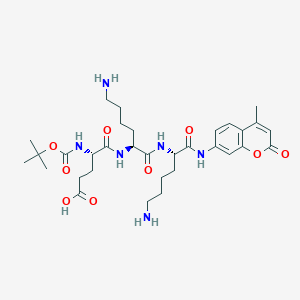
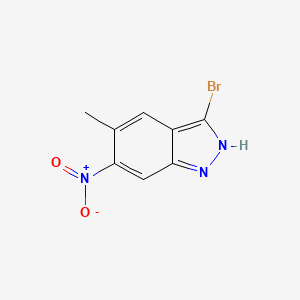
![4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile](/img/structure/B1523487.png)
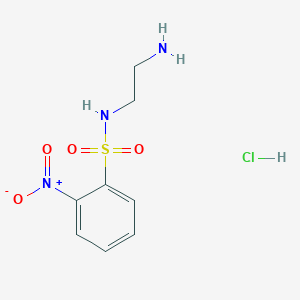
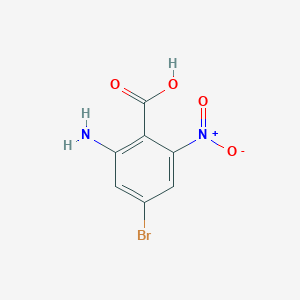
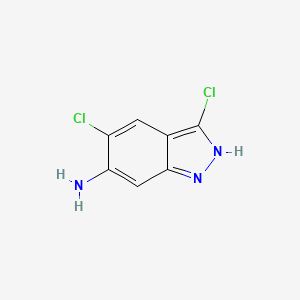
![5-methyl-1-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523495.png)
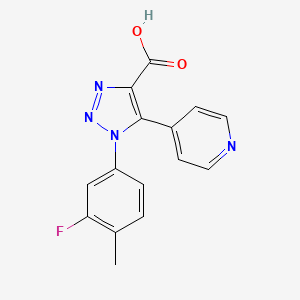
![6-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1523497.png)